Compound Description: (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide, also known as YM758, is a novel inhibitor of the "funny" If current channel (If channel). This channel is expressed in the sinus node of the heart, and YM758 is being developed as a treatment for stable angina and atrial fibrillation. []
Relevance: YM758 shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety with 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea. The presence of this shared structural element suggests potential similarities in their pharmacological profiles and binding interactions. []
Compound Description: 6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124) is a major human metabolite of YM758. [] Research suggests that it is secreted into urine via hOCT2/rOct2 transporters and is also taken up by the liver via hOCT1/rOct1. []
Relevance: YM-252124, like 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea, contains the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold. The shared structural features between these compounds might imply similar metabolic pathways or transporter interactions. []
Compound Description: (5R)-5-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459) is another significant human metabolite of YM758 identified in both urine and plasma. []
Relevance: YM-385459 features the 6,7-dimethoxy-3,4-dihydroisoquinoline core structure, also present in 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea. This structural similarity could indicate potential commonalities in their metabolic processing or pharmacological behavior. []
Compound Description: (3-Chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (CIQ) is a positive allosteric modulator of NMDA receptors. Notably, CIQ exhibits selectivity for NMDA receptors containing GluN2C and GluN2D subunits. [, , ]
Relevance: The 6,7-dimethoxy-3,4-dihydroisoquinoline motif is a prominent feature of both CIQ and 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea. This structural similarity is noteworthy as it suggests that both compounds might target or interact with similar biological systems, even if their specific modes of action differ. [, , ]
Compound Description: 4-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole (1a) is a fluorine-18 labeled radiopharmaceutical designed for imaging P-glycoprotein (P-gp) at the blood-brain barrier using positron emission tomography (PET). [] In vitro and in vivo studies confirmed that 1a acts as a P-gp substrate. []
Relevance: 1a possesses the same 6,7-dimethoxy-3,4-dihydroisoquinoline structure present in 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea. This common feature suggests both compounds might exhibit similar interactions with P-gp or other transporter proteins, potentially influencing their distribution and pharmacokinetics. []
Compound Description: 2-Biphenyl-4-yl-2-fluoroethoxy-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline (2) is a fluorine-18 labeled radiopharmaceutical developed for PET imaging of P-gp at the blood-brain barrier. []
Relevance: Compound 2, similar to 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea, contains the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structural unit. The presence of this shared moiety might lead to similar interactions with P-gp or other relevant biological targets. []
Compound Description: 5-(1-(2-Fluoroethoxy))-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propyl]-5,6,7,8-tetrahydronaphthalen (3) is a fluorine-18 labeled radiopharmaceutical that exhibits promising characteristics for PET imaging of P-gp at the blood-brain barrier. [] Studies in Mdr1a/b((-/-))Bcrp1((-/-)) mice revealed a 2-fold higher brain uptake compared with wild-type mice, indicating its effectiveness as a P-gp substrate. [] Compound 3 also displays good metabolic stability in both plasma and brain tissue. []
Relevance: Compound 3 shares the 6,7-dimethoxy-3,4-dihydroisoquinoline structural element with 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea. This commonality suggests that both compounds may interact with similar biological targets, particularly P-gp, potentially affecting their distribution and pharmacokinetic properties. []
Compound Description: (2R)-2-[(1S)-6,7-Dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-3,4-dihydroisoquinolin-2(1H)-yl]-N-methyl-2-phenylethanamide (Almorexant) is a dual antagonist of orexin-1 (OX1R) and orexin-2 (OX2R) receptors. It has been shown to promote sleep in both animals and humans during their active period by blocking these receptors. []
Relevance: Almorexant contains the 6,7-dimethoxy-3,4-dihydroisoquinoline structure, a key feature also present in 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea. The shared structural motif suggests potential similarities in their pharmacological profiles, particularly in relation to interactions with receptors or enzymes involved in the central nervous system. []
Compound Description: (2E,4E)-1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one (3) is a piperine analog designed to overcome vincristine resistance in cancer. It functions as a P-glycoprotein (P-gp) inhibitor and significantly enhances the efficacy of vincristine in multidrug-resistant cancer cell lines. []
Relevance: Compound (3), like 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea, incorporates the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety within its structure. This shared structural element suggests a potential for similar biological activity, particularly related to P-gp inhibition. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.